![molecular formula C12H15NO B2780622 1-Benzyl-5-methylpyrrolidin-2-one CAS No. 91640-09-4](/img/structure/B2780622.png)
1-Benzyl-5-methylpyrrolidin-2-one
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Overview
Description
1-Benzyl-5-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO . It is a derivative of pyrrolidin-2-one, which is a five-membered lactam (a cyclic amide) with a nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of 1-Benzyl-5-methylpyrrolidin-2-one and its derivatives often involves the use of donor–acceptor cyclopropanes and primary amines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-methylpyrrolidin-2-one can be analyzed using various techniques such as X-ray crystallography, which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-5-methylpyrrolidin-2-one include a boiling point of 155-160 °C (under a pressure of 13 Torr), a density of 1.084±0.06 g/cm3 (predicted), and an acidity coefficient (pKa) of -0.38±0.40 (predicted) .Scientific Research Applications
Organic Synthesis
MPHT plays a crucial role in organic synthesis. It serves as a modern reagent with broad applicability. Some notable uses include:
Neuroleptic Activity
Substituted ®-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides derived from 1-Benzyl-5-methylpyrrolidin-2-one exhibit stereoselective dopamine D-2 receptor blockade. These compounds have potential neuroleptic activity .
Pyrrolone Derivatives with Herbicidal Activity
Researchers have synthesized derivatives of 1-Benzyl-5-methylpyrrolidin-2-one with excellent herbicidal activity. These compounds inhibit protoporphyrinogen oxidase (PPO) and show promise as herbicides .
Chemical Reagent and Catalyst
MPHT acts as a bifunctional catalyst in oxidative bromination reactions of aromatic compounds. Its controlled release of bromine enhances safety and selectivity in various transformations .
Biologically Relevant Sulfoxide Synthesis
Organic ammonium tribromides, including MPHT, are used in the oxidation of sulfides to sulfoxides. Their low bromine concentration minimizes over-oxidation and unwanted side reactions, making them valuable in synthesizing biologically relevant sulfoxides .
Chemical Research and Characterization
1-Benzyl-5-methylpyrrolidin-2-one is studied extensively, and its properties are characterized using techniques like NMR, HPLC, and LC-MS .
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives, to which this compound belongs, are known to be versatile lead compounds for designing powerful bioactive agents .
Mode of Action
Pyrrolidin-2-one derivatives have been found to exhibit diverse biological activities, suggesting that they interact with their targets in a way that induces prominent pharmaceutical effects .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to influence various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s boiling point is 155-160 °c (at 13 torr), and its density is predicted to be 1084±006 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of pyrrolidin-2-one derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
1-benzyl-5-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLZRVVVADDTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methylpyrrolidin-2-one |
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